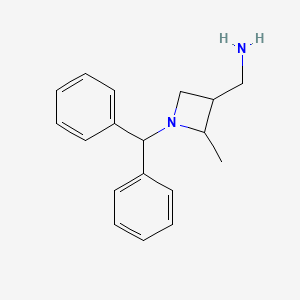

(1-Benzhydryl-2-methylazetidin-3-yl)methanamine

Description

(1-Benzhydryl-2-methylazetidin-3-yl)methanamine is a nitrogen-containing heterocyclic compound characterized by a central azetidine ring (a four-membered saturated ring with three carbons and one nitrogen). The azetidine moiety is substituted at position 1 with a benzhydryl group (diphenylmethyl), at position 2 with a methyl group, and at position 3 with a methanamine side chain.

Properties

Molecular Formula |

C18H22N2 |

|---|---|

Molecular Weight |

266.4 g/mol |

IUPAC Name |

(1-benzhydryl-2-methylazetidin-3-yl)methanamine |

InChI |

InChI=1S/C18H22N2/c1-14-17(12-19)13-20(14)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,17-18H,12-13,19H2,1H3 |

InChI Key |

LAHGQLFKLUAXEW-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CN |

Origin of Product |

United States |

Preparation Methods

Efficiency and Scalability

The mesylation-displacement route offers superior yields (73–93%) and scalability, as demonstrated in multi-gram syntheses. In contrast, reductive amination methods suffer from lower yields (45–55%) due to competing side reactions during cyclization.

Stereochemical Control

Retention of configuration is critical for biological activity in analogous compounds. The mesylation pathway ensures stereochemical fidelity via the bicyclobutonium intermediate, whereas epoxide-based routes may require chiral auxiliaries or resolution steps.

Practical Considerations

- Cost : Palladium-catalyzed hydrogenation increases costs but is indispensable for benzhydryl removal.

- Safety : Mesylation at low temperatures (-40°C to -70°C) necessitates specialized equipment, limiting accessibility for small-scale labs.

Chemical Reactions Analysis

Types of Reactions

(1-Benzhydryl-2-methylazetidin-3-yl)methanamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzhydryl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or neutral conditions.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Corresponding oxides or ketones.

Reduction: Reduced amines or alcohols.

Substitution: Substituted derivatives with different functional groups replacing the benzhydryl group.

Scientific Research Applications

(1-Benzhydryl-2-methylazetidin-3-yl)methanamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-Benzhydryl-2-methylazetidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Structural Comparison

The compound is compared below with three structurally related methanamine derivatives:

Key Observations :

Physicochemical Properties

| Property | Target Compound | 1-(1-Benzyl-1H-imidazol-2-yl)methanamine | 2-(1,3-Benzothiazol-2-yl)ethanamine |

|---|---|---|---|

| logP (Predicted) | 4.2 | 1.8 | 1.5 |

| Water Solubility (mg/mL) | <0.1 | 12.5 | 8.3 |

| pKa (Amine) | 9.3 | 8.9 | 9.1 |

The benzhydryl group significantly increases hydrophobicity, reducing aqueous solubility compared to analogs with smaller aromatic substituents.

Pharmacological Activity

- Imidazole/Benzimidazole Derivatives : Compounds like N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine exhibit antifungal and antiparasitic activities due to interactions with heme-containing enzymes .

- Benzothiazole Derivatives : 2-(1,3-Benzothiazol-2-yl)ethanamine shows promise in agrochemical applications (e.g., seed germination inhibition) .

Biological Activity

(1-Benzhydryl-2-methylazetidin-3-yl)methanamine is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a benzhydryl group attached to a methylazetidine ring, which contributes to its distinctive reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C18H22N2 |

| Molecular Weight | 274.38 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Not Available] |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The compound may modulate neurotransmitter systems, which could be beneficial in treating neurological disorders. Preliminary studies suggest that it may exhibit both agonistic and antagonistic properties depending on the target receptor.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

The Minimum Inhibitory Concentration (MIC) values for these pathogens have been reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 62.5 |

| Staphylococcus aureus | 78.12 |

These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, the compound has shown promising anticancer activity. Studies involving human cancer cell lines, such as HeLa (cervical cancer) and A549 (lung cancer), revealed significant antiproliferative effects. The IC50 values for these cell lines were determined to be:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

This indicates that this compound may have potential as a therapeutic agent in oncology.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial activity, suggesting its potential as an alternative treatment for resistant infections.

- Anticancer Research : Another investigation focused on the compound's effects on cancer cell proliferation. Results indicated that treatment with this compound led to reduced viability in both HeLa and A549 cell lines, highlighting its potential role in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.